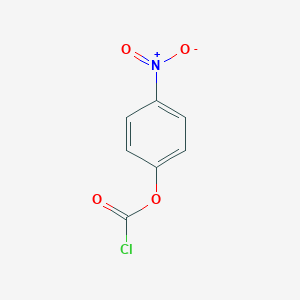

4-Nitrophenyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-nitrophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLNNXIXOYSCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064772 | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream crystals with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrophenyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7693-46-1 | |

| Record name | 4-Nitrophenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrophenyl Chloroformate (CAS: 7693-46-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the properties, synthesis, and multifaceted applications of 4-nitrophenyl chloroformate, a pivotal reagent in modern organic chemistry and pharmaceutical development.

Introduction

This compound (NPC), identified by its CAS number 7693-46-1, is a highly reactive crystalline solid that has established itself as an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its utility is most pronounced in its role as an efficient activating agent for alcohols, thiols, and amines, facilitating the formation of carbonates, thiocarbonates, and carbamates, respectively. The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxy moiety an excellent leaving group, a feature that is central to the reactivity of this reagent. This technical guide provides a thorough overview of the physicochemical properties, safety considerations, reaction mechanisms, and key applications of this compound, with a particular focus on its role in peptide synthesis and the manufacturing of therapeutic agents.

Physicochemical and Safety Data

This compound is a white to light yellow crystalline powder. A summary of its key physical and safety properties is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7693-46-1 |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| Melting Point | 77-79 °C |

| Boiling Point | 159-162 °C at 19 mmHg |

| Solubility | Soluble in acetone, chloroform, toluene, and benzene. Decomposes in water. |

| Appearance | White to light yellow crystalline powder |

Table 2: Safety and Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Reaction Mechanisms and Synthetic Applications

The primary utility of this compound lies in its ability to activate nucleophiles. The general mechanism involves the nucleophilic attack of an amine, alcohol, or thiol on the carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion to form a 4-nitrophenyl carbonate, carbamate (B1207046), or thiocarbonate intermediate. The 4-nitrophenoxide is an excellent leaving group, allowing for a subsequent reaction where a second nucleophile can displace it, leading to the formation of a new carbonate, carbamate, or urea (B33335).

Figure 1: General reaction workflow for the activation of nucleophiles using this compound.

Synthesis of Carbamates

This compound is widely used to synthesize carbamates, which are key functional groups in many pharmaceuticals and are also used as protecting groups in organic synthesis. The reaction of an amine with this compound in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding 4-nitrophenyl carbamate.

Synthesis of Carbonates

The activation of alcohols with this compound provides a convenient route to mixed carbonates. These activated carbonates are stable intermediates that can subsequently react with other nucleophiles.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound can be used to activate the N-terminal amino group of a resin-bound peptide. This activated intermediate can then react with another amino acid or a different nucleophile.

Role in Drug Development and Synthesis

This compound is a critical building block in the synthesis of several commercially available drugs. Its ability to facilitate the formation of carbamate and carbonate linkages is leveraged in the construction of complex molecular architectures.

Synthesis of Lenvatinib (B1674733)

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. A key step in its synthesis involves the use of a 4-nitrophenyl carbamate intermediate. This compound is first reacted with cyclopropylamine (B47189) to form 4-nitrophenyl cyclopropylcarbamate.[1] This activated carbamate is then reacted with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (B1291898) to form the final urea linkage in Lenvatinib.[1]

Figure 2: Simplified workflow for the synthesis of Lenvatinib involving a 4-nitrophenyl carbamate intermediate.

Synthesis of Ritonavir

Ritonavir is an antiretroviral medication used to treat HIV/AIDS. This compound is utilized in the synthesis of a key intermediate for Ritonavir.[2] Specifically, it is used to activate a hydroxyl group on a thiazole-containing fragment, forming a 4-nitrophenyl carbonate. This activated intermediate then reacts with an amine to form a crucial carbamate bond within the Ritonavir molecule.[3]

Application in Signaling Pathway Research: A Tool for Kinase Inhibition

While this compound is too reactive to be used as a direct probe in complex biological systems, it is a valuable reagent for synthesizing more specific and stable molecules that can be used to study cellular signaling pathways. A prime example is Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Kinase inhibitors are powerful tools for dissecting signaling pathways, as they can be used to block specific phosphorylation events and observe the downstream consequences.

Lenvatinib inhibits several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. By inhibiting these kinases, Lenvatinib effectively blocks their downstream signaling pathways, which are crucial for tumor growth, angiogenesis, and metastasis. Therefore, Lenvatinib, a drug synthesized using a this compound-derived intermediate, serves as a chemical probe to investigate the roles of these signaling pathways in cancer biology.

Figure 3: Lenvatinib, synthesized using a this compound-derived intermediate, inhibits VEGFR signaling, making it a tool for studying angiogenesis and cancer progression.

Experimental Protocols

The following are representative experimental protocols for common reactions involving this compound. Researchers should adapt these procedures to their specific substrates and scales.

General Procedure for the Synthesis of a 4-Nitrophenyl Carbamate

-

To a solution of the amine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-nitrophenyl carbamate.

General Procedure for the Synthesis of a 4-Nitrophenyl Carbonate

-

Dissolve the alcohol (1.0 eq) and a base (e.g., pyridine, 1.5 eq) in an anhydrous solvent such as THF or dichloromethane in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.05 eq) portion-wise to the stirred solution.

-

Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Once complete, remove the solvent in vacuo.

-

Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with 1 M HCl and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the product by flash column chromatography to yield the pure 4-nitrophenyl carbonate.

Conclusion

This compound is a versatile and powerful reagent with broad applications in organic synthesis, from the protection of functional groups to the construction of complex molecules. Its role as a key intermediate in the synthesis of important pharmaceuticals like Lenvatinib and Ritonavir underscores its significance in drug development. While not a direct probe for cellular signaling, its utility in the synthesis of potent and specific inhibitors like Lenvatinib provides researchers with invaluable tools to investigate and understand complex biological pathways. A thorough understanding of its reactivity, handling procedures, and synthetic applications is essential for any researcher working in the fields of medicinal chemistry, chemical biology, and drug discovery.

References

Synthesis and Preparation of 4-Nitrophenyl Chloroformate: A Technical Guide

Introduction

4-Nitrophenyl chloroformate (4-NPC), with the chemical formula C₇H₄ClNO₄, is a highly reactive organochlorine compound essential in organic synthesis.[1] Its structure, featuring a chloroformate group activated by a para-nitro substituent on the phenyl ring, renders it a potent electrophile.[1] This reactivity makes it a valuable reagent for the synthesis of activated carbonates, carbamates, and urethanes.[1][2][3] It is widely employed in peptide synthesis, the development of prodrugs, polymer chemistry, and as a protecting group for hydroxyl functionalities.[1][2] Reactions involving 4-NPC are typically conducted under mild conditions, reacting with nucleophiles like alcohols and amines in solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often in the presence of a base like pyridine (B92270) or triethylamine.[1][4]

This guide provides an in-depth overview of the primary synthesis routes for this compound, detailed experimental protocols, and critical safety information for its handling and preparation.

Core Synthesis Methodologies

The preparation of this compound is primarily achieved through two established methods: the reaction of 4-nitrophenol (B140041) with phosgene (B1210022) or with a safer phosgene equivalent, bis(trichloromethyl) carbonate (triphosgene).

-

Phosgene Route : This traditional method involves the direct reaction of 4-nitrophenol with phosgene.[1] While it can achieve high yields of approximately 90%, it requires handling the extremely hazardous and toxic phosgene gas.[1] A modified approach utilizes solid anhydrous potassium carbonate (K₂CO₃) as a catalyst, which avoids the formation of potentially hazardous phenol (B47542) salts and simplifies the workup procedure.[1]

-

Bis(trichloromethyl) carbonate (Triphosgene) Route : A safer and more common alternative to the phosgene method, this route employs solid bis(trichloromethyl) carbonate as a phosgene source.[1][5] This approach mitigates the risks associated with handling phosgene gas while still providing a reliable synthesis pathway.[1] The reaction is typically performed in the presence of a basic compound.[5]

Data Presentation: Comparison of Synthesis Routes

The following tables summarize the quantitative data and conditions for the synthesis of this compound.

Table 1: Overview of Key Synthesis Parameters

| Parameter | Phosgene Route | Bis(trichloromethyl) carbonate Route |

| Primary Reagents | 4-Nitrophenol, Phosgene | 4-Nitrophenol, Bis(trichloromethyl) carbonate |

| Common Solvents | Dichloromethane (DCM), Toluene (B28343) | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Catalyst/Base | Potassium Carbonate (K₂CO₃), Pyridine, Diethylaniline | Triethylamine, Pyridine[1][6] |

| Typical Temperature | 0°C to 25°C[1] | 0°C to Room Temperature[4][6] |

| Reported Yield | ~85-96%[5] | ~80-90%[6] |

| Key Considerations | Requires handling of highly toxic phosgene gas. | Safer alternative, avoids phosgene gas. Moisture-sensitive.[1] |

Table 2: Example Reagent Quantities for Synthesis

| Reagent | Molecular Weight | Molar Eq. | Amount |

| Route 1: Phosgene (Modified Industrial Protocol) | |||

| 4-Nitrophenol | 139.11 g/mol | 1.0 | 139.1 g[5] |

| Phosgene | 98.92 g/mol | ~1.0 | Dissolved in Toluene (1 L)[5] |

| Diethylaniline | 149.23 g/mol | 1.1 | 164 g[5] |

| Route 2: Triphosgene (General Lab Scale) | |||

| 4-(hydroxymethyl)-3-nitro-N-octadecylbenzamide | 448.66 g/mol | 1.00 | 0.37 g[4] |

| Pyridine | 79.10 g/mol | 1.50 | 125 µl[4] |

| This compound | 201.56 g/mol | 1.05 | 0.10 g[4] |

| THF (Solvent) | - | - | - |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis via Phosgene

This protocol is adapted from a modified industrial procedure.[1][5]

Materials:

-

4-Nitrophenol (1.0 mol, 139.1 g)

-

Toluene (1 L)

-

Phosgene (dissolved in toluene)

-

Diethylaniline (1.1 mol, 164 g)

-

Cold Water

-

Round-bottom flask with stirring

-

Dropping funnel

Procedure:

-

A solution of phosgene in 1 L of toluene is prepared and cooled to 0°C in a round-bottom flask equipped with a mechanical stirrer.

-

4-Nitrophenol (1.0 mol) is charged into the flask.

-

While maintaining the temperature at 0°C, diethylaniline (1.1 mol) is added dropwise over 60 minutes with continuous stirring.[5]

-

The reaction mixture is stirred for an additional hour at 0°C.

-

After the reaction is complete, 1 L of cold water is added to the mixture. It is stirred and then transferred to a separatory funnel for liquid separation.

-

The organic layer is washed again with 1 L of cold water.

-

The toluene is removed from the organic layer by distillation under reduced pressure to yield this compound.[5]

Protocol 2: Synthesis via Bis(trichloromethyl) carbonate (Triphosgene)

This protocol provides a safer laboratory-scale synthesis.[4][6]

Materials:

-

Starting alcohol/phenol (e.g., 4-(hydroxymethyl)-3-nitro-N-octadecylbenzamide, 1.00 mmol, 0.37 g)[4]

-

Pyridine (1.50 mmol, 125 µl)[4]

-

This compound (as an example of a chloroformate synthesis, though it is the target product) or Bis(trichloromethyl) carbonate

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

-

Argon or Nitrogen atmosphere

-

Brine, 1M HCl

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

The starting alcohol/phenol (1.00 mmol) and pyridine (1.50 mmol) are dissolved in anhydrous THF in a round-bottom flask under an argon atmosphere.[4]

-

The solution is cooled to 0°C in an ice bath.

-

Bis(trichloromethyl) carbonate (approximately 0.35 equivalents) dissolved in anhydrous THF is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0°C for 2 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed in vacuo.

-

The residue is redissolved in dichloromethane.

-

The organic solution is washed sequentially with brine and 1M HCl.[4]

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated in vacuo to yield the crude product.[4]

-

Purification can be achieved by column chromatography or recrystallization.[4][7] For example, cooling a dichloromethane solution to 0-5°C can induce crystallization.[7]

Visualizations

Chemical Synthesis Pathways

References

- 1. This compound | 7693-46-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. rsc.org [rsc.org]

- 5. JP2011001330A - Method for producing this compound - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Page loading... [wap.guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl Chloroformate

Abstract

This compound (4-NPC) is a highly versatile and reactive organochlorine compound extensively utilized in organic synthesis, bioconjugation, and drug development.[1] Its utility stems from its powerful electrophilic nature, which facilitates the activation of nucleophiles such as alcohols, amines, and thiols under mild conditions.[1][2][3] This document provides a comprehensive overview of the core mechanism of action of 4-NPC, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical pathways and workflows. It serves as a technical guide for professionals engaged in chemical synthesis and pharmaceutical research.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound is a nucleophilic acyl substitution . The molecule's high reactivity is attributed to two key structural features: the chloroformate group (-OCOCl), which is an excellent acylating agent, and the para-substituted nitro group (-NO2), a strong electron-withdrawing group that makes the 4-nitrophenoxy moiety an excellent leaving group.[4][5]

The reaction proceeds when a nucleophile (such as an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon of the chloroformate. This attack forms a transient, unstable tetrahedral intermediate. The reaction is then driven to completion by the departure of the stable 4-nitrophenoxide anion and a chloride ion (which is typically scavenged by a base).[1]

The general reaction can be summarized as:

-

Activation: The nucleophile attacks the carbonyl carbon.

-

Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.[6][7]

-

Elimination: The 4-nitrophenoxide group leaves, resulting in the formation of a stable carbamate (B1207046), carbonate, or thiocarbonate, along with hydrochloric acid as a byproduct.[1]

Kinetic studies in aqueous solutions indicate that the reaction with secondary alicyclic amines proceeds through a stepwise mechanism where the formation of the zwitterionic tetrahedral intermediate is the rate-determining step.[6][7] In contrast, reactions with anilines in aprotic solvents like acetonitrile (B52724) are believed to follow a more concerted mechanism.[6][7]

Caption: General mechanism of this compound activation of a nucleophile.

Applications in Synthesis and Drug Development

The reactivity of 4-NPC makes it an invaluable tool for several applications:

-

Protecting Group Chemistry: It is widely used to protect amine and hydroxyl groups during complex multi-step syntheses, particularly in peptide and nucleoside chemistry.[1][4][8] The resulting carbamates and carbonates are stable under various conditions but can be cleaved using mild basic conditions.[9][10]

-

Bioconjugation: 4-NPC serves as a coupling agent to link molecules.[11][12] This is critical in drug delivery systems for attaching therapeutic agents to polymers like PEG or dextrans and in immunology for labeling antibodies.[1][13][14]

-

Solid-Phase Synthesis: It is used to activate hydroxyl-functionalized resins (e.g., hydroxymethyl polystyrene), preparing them for the attachment of various ligands in combinatorial synthesis.[15]

-

Enzyme Inhibition: Researchers use 4-NPC to modify active sites of enzymes via carbamoylation, which helps in studying enzyme mechanisms and developing potential therapeutic inhibitors.[1]

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 7693-46-1 | [8][11] |

| Molecular Formula | C₇H₄ClNO₄ | [1][8] |

| Molecular Weight | 201.56 g/mol | [11][13] |

| Appearance | White to yellow-beige crystalline solid/powder | [4][8][11] |

| Melting Point | 77-79 °C (lit.) | [11][13] |

| Boiling Point | 159-162 °C / 19 mmHg (lit.) | [11][13] |

| Solubility | Soluble in acetone, chloroform, DCM, THF, toluene, benzene. Decomposes in water. | [1][4][8] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from moisture. | [8][11][16] |

Table 2: Summary of Reaction Conditions and Yields

| Application | Substrate | Base | Solvent | Temperature | Yield | Citations |

| Amine Protection | Benzylamine (B48309) | Triethylamine (B128534) (TEA) | Methylene Chloride (DCM) | 0°C to RT | 72% | [9] |

| Amine Protection | 6-(Tritylthio)hexane-1-amine | Diisopropylethylamine (DIEA) | Tetrahydrofuran (THF) | Room Temp | ~70% | [17] |

| Alcohol Protection | Benzyl alcohol | Triethylamine (TEA) | Methylene Chloride (DCM) | Room Temp | 94% | [9] |

| Resin Activation | Hydroxymethyl polystyrene | N-methylmorpholine | Methylene Chloride (DCM) | 0°C to RT | N/A | [15] |

| Linker Synthesis | 2-mercaptopropan-1-ol | Pyridine | Methylene Chloride (DCM) | Room Temp | 80.2% | [18] |

| Nucleoside Mod. | 5′-O-tritylthymidine | Pyridine | Dioxane | Room Temp | 89% | [10] |

Experimental Protocols

Protocol 1: Synthesis of a 4-Nitrophenyl Carbamate (Protection of Benzylamine)

This protocol is adapted from procedures described in the literature for the acylation of amines.[9]

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.8 eq)

-

Triethylamine (1.0 eq)

-

Anhydrous Methylene Chloride (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0°C.

-

Dissolve benzylamine (1.8 eq) in anhydrous DCM in a dropping funnel.

-

Add the benzylamine solution dropwise to the stirred 4-NPC solution over 15-20 minutes, maintaining the temperature at 0°C. The increased nucleophilicity of the amine requires careful temperature control to prevent immediate release of 4-nitrophenol.[9]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via silica (B1680970) gel flash chromatography to yield the 4-nitrophenyl benzylcarbamate.

References

- 1. This compound | 7693-46-1 | Benchchem [benchchem.com]

- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. researchgate.net [researchgate.net]

- 11. 96%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. cenmed.com [cenmed.com]

- 13. 96%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 14. scientificlabs.com [scientificlabs.com]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound(7693-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]

- 18. rsc.org [rsc.org]

Safety Precautions for Handling 4-Nitrophenyl Chloroformate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl chloroformate (NPC) is a versatile and widely used reagent in organic synthesis, particularly valued for the activation of alcohols, thiols, and amines in the formation of carbonates and carbamates.[1] Its applications are extensive, ranging from peptide synthesis and the creation of bioconjugates to the functionalization of polymers and surface immobilization of proteins.[1][2][3] Despite its utility, this compound is a hazardous substance that demands careful handling to mitigate risks of severe health effects and ensure laboratory safety. This guide provides a comprehensive overview of the safety precautions, handling procedures, emergency responses, and experimental considerations for the use of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and necessitates stringent safety measures. It is crucial to be fully aware of its potential dangers before handling.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][4]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][4]

-

Acute Toxicity (Oral, Dermal, Inhalation): While not always explicitly categorized, it is considered harmful if swallowed, in contact with skin, or if inhaled.[6]

Hazard Statements:

-

Reacts with water.[8]

Other Hazards:

-

Lachrymator: It is a substance that can cause tearing.[9]

-

Moisture Sensitive: Reacts with water, which can lead to decomposition and the release of hazardous byproducts.[9]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₄ClNO₄ | [7][10] |

| Molecular Weight | 201.56 g/mol | [10] |

| Appearance | Off-white to cream solid/powder | [1][2][9] |

| Melting Point | 73 - 81 °C / 163.4 - 177.8 °F | [1] |

| Boiling Point | 159 - 162 °C @ 19 mmHg | [1][7] |

| Flash Point | > 110 °C / > 230 °F | [1][7] |

| Solubility | Soluble in acetone, chloroform, toluene, and benzene. | [2][3] |

| Storage Temperature | 2 - 8°C | [3][7] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls:

-

Chemical Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.[1][10]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[10][11]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if contaminated, punctured, or showing signs of degradation.[10]

-

Protective Clothing: A lab coat or chemical-resistant apron is mandatory. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[10][12]

-

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 for dusts) should be used.[7]

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the integrity of the chemical.

Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.[12][13]

-

Use non-sparking tools and ground all equipment when handling the solid to prevent electrostatic discharge.[10]

-

Avoid the formation of dust and aerosols.[10]

-

When handling, be aware that it is a lachrymator and moisture-sensitive.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][10]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Store in a designated corrosives area, away from incompatible materials.[1]

Incompatible Materials:

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures:

-

General Advice: Immediately call a POISON CENTER or doctor/physician. Show the safety data sheet to the medical personnel.[1][4]

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[10]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][10][13]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][10]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust and vapors.[10]

-

Environmental Precautions: Do not let the product enter drains or waterways.[10]

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][10] Use dry clean-up procedures.[13]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance.[12]

-

Specific Hazards: Heating may cause expansion or decomposition, leading to violent rupture of containers. May emit acrid smoke and corrosive fumes upon combustion.[13]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective clothing.[4][12]

Experimental Protocols

This compound is a key reagent in several synthetic procedures. Below are detailed methodologies for some of its common applications.

A. General Procedure for Carbamate (B1207046) Synthesis

This protocol describes the reaction of an amine with this compound to form a carbamate.

-

Suspend the amine (1.0 equivalent) and this compound (1.2 equivalents) in a dry solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere.[4]

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (1.5 equivalents), to the suspension.[4]

-

Stir the resulting solution at room temperature for 2 hours.[4]

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction can be quenched, for example, by acidification with acetic acid.[4]

-

The solvent is then removed under reduced pressure, and the crude product is purified by a suitable method such as flash column chromatography or reverse-phase HPLC.[4]

B. Activation of a Hydroxyl-Containing Polymer

This protocol outlines the activation of hydroxyl groups on a polymer backbone.

-

Dissolve the hydroxyl-containing polymer in an anhydrous solvent like dichloromethane (DCM) in a flame-dried Schlenk flask under a nitrogen atmosphere.[11]

-

Add this compound (1.5 equivalents with respect to the moles of hydroxyl groups) to the flask.[11]

-

In a separate flask, dissolve 4-(Dimethylamino)pyridine (DMAP) (1.5 equivalents with respect to the moles of hydroxyl groups) in anhydrous DCM.[11]

-

Add the DMAP solution dropwise to the polymer solution.[11]

-

Stir the reaction at room temperature for 4 to 24 hours. The appearance of a yellow color may indicate the formation of the 4-nitrophenolate (B89219) byproduct.[11]

-

The activated polymer can then be precipitated, washed, and used for subsequent reactions with nucleophiles.

C. Activation of a Resin for Solid-Phase Peptide Synthesis

This protocol details the activation of a resin for the subsequent attachment of a peptide.

-

Swell the resin (e.g., a hydroxyl-functionalized resin) in an appropriate solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM).[1]

-

Treat the resin with this compound (5 equivalents) in anhydrous DCM for 1 hour. Repeat the treatment to ensure quantitative activation.[1]

-

Wash the resin thoroughly to remove excess reagents.[1]

-

The activated resin is now ready for coupling with the first amino acid or peptide fragment.

Visualized Workflows

Safe Handling Workflow for this compound

The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

Emergency Response for Exposure to this compound

This diagram outlines the immediate actions to be taken in case of personal exposure to this compound.

Caption: Emergency response protocol for exposure to this compound.

Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Dispose of contents and container in accordance with approved waste disposal procedures.[4][6]

Conclusion

This compound is an invaluable reagent in modern organic and medicinal chemistry. However, its corrosive and irritant properties necessitate a thorough understanding and implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can handle this chemical safely and effectively, minimizing risks to themselves and their colleagues while leveraging its full synthetic potential. Always prioritize safety by consulting the most up-to-date Safety Data Sheet (SDS) before use.

References

- 1. digital.csic.es [digital.csic.es]

- 2. JP2011001330A - Method for producing this compound - Google Patents [patents.google.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. peptide.com [peptide.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. chem.uci.edu [chem.uci.edu]

- 9. thieme-connect.com [thieme-connect.com]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

4-Nitrophenyl chloroformate solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-Nitrophenyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of this compound (4-NPC), a critical reagent in organic synthesis, bioconjugation, and drug development. Due to its role in creating activated carbonates, carbamates, and other essential intermediates, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of final products.

Core Properties of this compound

This compound (CAS: 7693-46-1) is a crystalline solid, typically white to yellow-beige in color.[1][2] It is a highly reactive compound, valued for its ability to act as a coupling agent and for introducing protecting groups in complex syntheses.[3][4] Its reactivity stems from the electrophilic carbonyl carbon and the stabilizing effect of the para-nitro group on the phenoxide leaving group.[5] The compound is sensitive to moisture and hydrolyzes in water, making the selection of appropriate anhydrous organic solvents crucial for its successful application.[1][5]

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively documented in publicly available literature, qualitative solubility in a range of common organic solvents is well-established. The compound's utility in various synthetic procedures provides practical insights into its solubility under reaction conditions.

The following table summarizes the known solubility of this compound.

| Solvent | Formula | Solubility | Reference |

| Acetone | C₃H₆O | Soluble | [1][5][6][7][8] |

| Acetonitrile | C₂H₃N | Soluble | [9][10] |

| Benzene | C₆H₆ | Soluble | [1][5][6][7][11] |

| Chloroform | CHCl₃ | Soluble | [3][5][6][7][12] |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Soluble | [3][5] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | [3] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | [12] |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Soluble | [5] |

| Toluene | C₇H₈ | Soluble | [1][5][6][7][11] |

| Water | H₂O | Decomposes | [1][11][13] |

Experimental Protocols

General Protocol for Determining Quantitative Solubility

While specific published protocols for determining the solubility of this compound are scarce, a general methodology can be outlined based on standard laboratory procedures for solubility assessment of reactive compounds.

Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (≥97% purity)

-

Anhydrous organic solvent of choice (e.g., dichloromethane, acetone)

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

UV-Vis spectrophotometer or HPLC system

-

Inert gas supply (Nitrogen or Argon)

Methodology:

-

Preparation: Ensure all glassware is oven-dried to remove residual moisture. Conduct the experiment under an inert atmosphere (e.g., a nitrogen-filled glovebox or Schlenk line) to prevent hydrolysis of the 4-NPC.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker or on a stirring plate within a constant-temperature bath (e.g., 25.0 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is critical.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe. Immediately filter the solution through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. Calculate the solubility based on the mass of the residue and the volume of the aliquot taken.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of solvent. Quantify the concentration of this compound using a pre-established calibration curve on a UV-Vis spectrophotometer or an HPLC system.

-

-

Data Analysis: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature. Repeat the experiment at least in triplicate to ensure reproducibility.

Visualization of Workflows and Pathways

The utility of this compound is best understood through its reaction pathways. Its solubility in solvents like dichloromethane and tetrahydrofuran is fundamental to its role as a versatile coupling reagent.

Caption: General reaction of 4-NPC with nucleophiles.

This diagram illustrates the fundamental reaction where this compound activates a nucleophile, such as an alcohol, amine, or thiol, in the presence of a base and an anhydrous organic solvent.[5] The resulting activated intermediate can be isolated or used in situ for further reactions.[14]

Caption: Workflow for resin activation using 4-NPC.

This workflow demonstrates a practical application where the solubility of this compound in dichloromethane is essential for the activation of a solid-phase support used in peptide synthesis.[4][15] The reagent efficiently functionalizes the resin, preparing it for the subsequent coupling of amino acids.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 7693-46-1 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 7693-46-1 [amp.chemicalbook.com]

- 5. This compound | 7693-46-1 | Benchchem [benchchem.com]

- 6. This compound | 7693-46-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Manufacturers, with SDS [mubychem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. This compound Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]

- 13. This compound CAS#: 7693-46-1 [m.chemicalbook.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Page loading... [guidechem.com]

Molecular weight and formula of 4-Nitrophenyl chloroformate

An In-depth Technical Guide to 4-Nitrophenyl Chloroformate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound (4-NPC), a versatile reagent widely employed in organic synthesis, bioconjugation, and drug development. It details the compound's chemical properties, synthesis, and key applications, with a focus on its utility for researchers and scientists in the pharmaceutical and biotechnology sectors.

Core Properties and Formula

This compound is a reactive organochlorine compound valued for its ability to act as an efficient activating agent for alcohols, amines, and thiols. Its chemical structure features a chloroformate group attached to a 4-nitrophenyl ring, which makes it highly susceptible to nucleophilic attack.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄ClNO₄[1][2][3] |

| Molecular Weight | 201.56 g/mol [1][2][3] |

| CAS Number | 7693-46-1[1][2] |

| Appearance | White to cream or pale gray crystalline powder[4] |

| Melting Point | 77-79 °C[5][6] |

| Boiling Point | 159-162 °C at 19 mmHg[5][6] |

| Solubility | Soluble in acetone, chloroform, toluene, and benzene[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Historically, the reaction of 4-nitrophenol (B140041) with the highly toxic phosgene (B1210022) was a common approach. However, safer alternatives are now more prevalent in industrial and laboratory settings.

Table 2: Overview of Synthetic Routes for this compound

| Method | Reagents | Key Features |

| Phosgene Route | 4-Nitrophenol, Phosgene | High yield (~90%), but involves the highly hazardous phosgene.[1] |

| Triphosgene (B27547) Route | 4-Nitrophenol, Bis(trichloromethyl) carbonate (Triphosgene) | A safer alternative to phosgene, providing a high-yield and more easily handled synthesis.[1][3] |

A common modern laboratory-scale synthesis involves the reaction of 4-nitrophenol with triphosgene in the presence of a base, such as a tertiary amine, in an inert solvent like dichloromethane (B109758).[1][3]

Mechanism of Action and Key Applications

The utility of this compound stems from its function as an excellent electrophile. The 4-nitrophenoxy group is a good leaving group, facilitating the reaction with a wide range of nucleophiles to form activated carbonates, carbamates, and other derivatives. This reactivity is central to its applications in drug development and bioconjugation.

Mechanism of Nucleophilic Acyl Substitution

The general reaction mechanism involves the attack of a nucleophile (e.g., an amine or alcohol) on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and subsequent formation of a 4-nitrophenyl carbonate or carbamate (B1207046) intermediate. This intermediate can then be used in a second step or may be the final desired product.

Applications in Drug Development and Research

-

Peptide Synthesis: 4-NPC is used as a coupling reagent to activate amino acids for the formation of peptide bonds.[7]

-

Bioconjugation: It is widely used to link molecules to proteins, antibodies, and other biomolecules for applications in diagnostics and therapeutics.[4] This includes the immobilization of proteins on surfaces for biosensors and assays.[4]

-

Protecting Group Chemistry: The reagent is employed to introduce the 4-nitrobenzyloxycarbonyl (Noc) protecting group for amines and hydroxyls.

-

Prodrug Synthesis: 4-NPC can be used to create carbonate and carbamate linkages in prodrugs, which can be designed to release the active drug under specific physiological conditions.

Experimental Protocols

The following protocols are representative of the common uses of this compound in a research setting.

Protocol 1: General Procedure for the Formation of 4-Nitrophenyl Carbonates and Carbamates

This protocol describes a typical procedure for activating an alcohol or amine with 4-NPC.

Materials:

-

Alcohol or amine nucleophile

-

This compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

-

Tertiary amine base (e.g., triethylamine (B128534) or pyridine)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the alcohol or amine nucleophile in anhydrous DCM or THF under an inert atmosphere.

-

Add an equimolar amount of a tertiary amine base to the solution.

-

Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be quenched with water or a mild acid.

-

The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.

Protocol 2: Representative Workflow for Protein Immobilization on a Surface

This workflow outlines the key steps for activating a surface with hydroxyl groups and subsequently immobilizing a protein.

Procedure Outline:

-

Surface Preparation: The substrate (e.g., glass slide, gold nanoparticle) is cleaned and treated to ensure the presence of surface hydroxyl groups.

-

Activation: The surface is treated with a solution of this compound and a base in an anhydrous organic solvent to form surface-bound 4-nitrophenyl carbonate groups.

-

Washing: The activated surface is washed thoroughly with the solvent to remove excess reagents.

-

Protein Immobilization: The activated surface is incubated with a solution of the protein in a suitable buffer (typically at a neutral to slightly basic pH). The nucleophilic side chains of amino acids (e.g., lysine) react with the activated carbonate to form stable covalent bonds.

-

Blocking and Washing: Any remaining active sites on the surface are quenched using a small molecule amine (e.g., ethanolamine (B43304) or glycine). The surface is then washed extensively to remove non-covalently bound protein.

Safety and Handling

This compound is a toxic and corrosive substance that is sensitive to moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of reaction conditions may be necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]

An In-depth Technical Guide to the Stability and Storage of 4-Nitrophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-nitrophenyl chloroformate (NPC), a critical reagent in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates. Understanding the stability profile of NPC is paramount to ensuring experimental reproducibility, maximizing reagent efficacy, and maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound is a crystalline solid that is widely used as a versatile activating agent.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value |

| Chemical Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| Appearance | White to yellow-beige crystalline powder |

| Melting Point | 77-79 °C (lit.) |

| Boiling Point | 159-162 °C at 19 mmHg (lit.) |

| Solubility | Soluble in acetone, chloroform, toluene, and benzene.[1][2] |

Stability Profile

The stability of this compound is primarily influenced by two factors: moisture and temperature. It is classified as a moisture-sensitive compound and exhibits limited thermal stability.[3]

Moisture Sensitivity and Hydrolysis

This compound is highly susceptible to hydrolysis in the presence of water. This reaction leads to the decomposition of the reagent into 4-nitrophenol (B140041) and carbon dioxide.[1] The hydrolysis process is pH-independent and can be monitored spectrophotometrically, as the resulting 4-nitrophenolate (B89219) ion has a distinct yellow color.[4][5][6]

The susceptibility to moisture necessitates that the compound be handled and stored in a dry environment, preferably under an inert atmosphere such as nitrogen or argon, to prevent degradation.[3]

Thermal Stability and Decomposition

Elevated temperatures can lead to the thermal decomposition of this compound. While specific decomposition temperatures can vary, it is recommended to avoid prolonged exposure to heat.[3] Thermal decomposition can release hazardous gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

The following diagram illustrates the primary decomposition pathways of this compound.

Caption: Decomposition pathways of this compound.

Recommended Storage Conditions and Shelf Life

To maintain the integrity and reactivity of this compound, strict adherence to proper storage conditions is essential.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (0-10°C) | To minimize thermal decomposition and slow down potential hydrolytic degradation. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent contact with atmospheric moisture, which leads to hydrolysis. |

| Container | Tightly sealed, light-protected container[3] | To prevent moisture ingress and potential photodegradation. |

| Incompatible Materials | Strong bases, acids, water, and alcohols | To avoid rapid decomposition and potentially hazardous reactions. |

Under these recommended storage conditions, this compound is generally considered to have a shelf life of at least one year. However, it is crucial to monitor the quality of the reagent over time, especially after the container has been opened.

Experimental Protocol: Assessing the Stability of Solid this compound

The following is a generalized protocol for assessing the stability of solid this compound. This protocol should be adapted based on available equipment and specific experimental needs.

Objective: To determine the stability of solid this compound under various temperature and humidity conditions.

Materials:

-

This compound (solid)

-

Controlled environment chambers (temperature and humidity control)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with a suitable buffer)

-

Volumetric flasks and pipettes

-

Sample vials

Methodology:

-

Sample Preparation:

-

Aliquot approximately 10-20 mg of solid this compound into individual, pre-weighed, open glass vials.

-

Place the vials in controlled environment chambers set to the desired temperature and relative humidity (RH) conditions (e.g., 25°C/60% RH, 40°C/75% RH as per ICH guidelines). Include a control set of vials stored under recommended conditions (e.g., 5°C in a desiccator).

-

-

Time Points:

-

Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

-

Analysis (HPLC):

-

At each time point, accurately weigh the contents of one vial from each condition.

-

Dissolve the solid in a suitable solvent (e.g., acetonitrile) in a volumetric flask to a known concentration.

-

Analyze the sample by HPLC to determine the purity of the this compound and to quantify the amount of the primary degradation product, 4-nitrophenol.

-

The HPLC method should be validated for linearity, accuracy, and precision.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point for each condition.

-

Plot the percentage of this compound versus time for each storage condition.

-

Determine the rate of degradation under each condition.

-

The following diagram outlines the experimental workflow for this stability assessment.

Caption: Workflow for Stability Assessment of this compound.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is critically dependent on protection from moisture and elevated temperatures. By adhering to the recommended storage conditions of refrigeration in a dry, inert atmosphere, researchers can ensure the reagent's performance and longevity. Regular quality assessment, particularly for opened containers, is advisable to guarantee the success of synthetic endeavors.

References

- 1. This compound | 7693-46-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. emerginginvestigators.org [emerginginvestigators.org]

Spectroscopic Analysis of 4-Nitrophenyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Nitrophenyl chloroformate (CAS 7693-46-1), a crucial reagent in organic synthesis, particularly for the preparation of carbamates, carbonates, and for peptide chemistry.[1][2] A comprehensive understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.4 | Doublet | Not specified | 2 x Ar-H (ortho to NO₂) |

| ~7.5 | Doublet | Not specified | 2 x Ar-H (meta to NO₂) |

Note: Data is derived from spectra of molecules containing the this compound moiety.[3] The aromatic protons show a characteristic A₂B₂ pattern.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | Ar-C -O |

| 152.4 | C =O (Chloroformate) |

| 145.5 | Ar-C -NO₂ |

| 125.3 | Ar-C H |

| 121.8 | Ar-C H |

Note: Data has been compiled from various sources which may use different solvents, affecting precise chemical shifts.[4][5]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1785 | Strong | C=O Stretch (Acid Halide) |

| ~1525 | Strong | N-O Asymmetric Stretch (Nitro Group) |

| ~1350 | Strong | N-O Symmetric Stretch (Nitro Group) |

| ~1210 | Strong | C-O Stretch (Ester Linkage) |

| ~860 | Medium | C-N Stretch |

| ~750 | Medium | C-Cl Stretch |

Note: Characteristic absorption bands for key functional groups. The exact position can vary based on the sampling method (e.g., KBr pellet, ATR).[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for obtaining NMR and IR spectra for a solid compound like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing and running a solution-state NMR sample.[8]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[8]

-

Select a suitable deuterated solvent in which the compound is soluble and that does not have signals interfering with the analyte peaks. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[8]

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[8]

-

-

Sample Transfer:

-

Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Ensure the solution height in the tube is between 4.0 and 5.0 cm.[8]

-

Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and a solvent like ethanol (B145695) to remove any dust or fingerprints.[8]

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.

-

Place the assembly into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[8]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to achieve sharp, symmetrical peaks.[8]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[8]

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection.[8] For experimental reporting, it is crucial to note the spectrometer field strength (e.g., 400 MHz), the solvent used, and the standard (e.g., residual solvent peak).[9]

-

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a solid sample using an Attenuated Total Reflectance (ATR) or KBr pellet technique.

A. Using an ATR-FTIR Spectrometer (Neat Solid)

-

Background Scan:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Run a background scan to capture the spectrum of the ambient atmosphere (CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[10]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

-

Use the instrument's pressure arm to press the solid firmly and evenly against the crystal. This ensures good contact for the IR beam to interact with the sample.[10]

-

Acquire the sample spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue.

-

B. Using the KBr Pellet Technique

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-pressing die.

-

-

Pellet Formation:

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the IR spectrometer.

-

Acquire the spectrum, ensuring the instrument has been recently background-corrected.

-

Visualization of Analytical Workflow

The following diagram illustrates a standardized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 7693-46-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(7693-46-1) IR Spectrum [chemicalbook.com]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. m.youtube.com [m.youtube.com]

The Chloroformate Cornerstone: A Technical Guide to the Discovery and History of 4-Nitrophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl chloroformate (4-NPC), a crystalline solid with the chemical formula C₇H₄ClNO₄, has established itself as a cornerstone reagent in modern organic synthesis and drug development.[1][2] Its unique combination of a highly activated carbonyl group and a good leaving group in the form of 4-nitrophenoxide makes it an exceptionally versatile tool for the formation of carbonates, carbamates, and ureas.[1][2] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7693-46-1 | [1] |

| Molecular Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | [1] |

| Appearance | Off-white to beige or light yellow crystalline powder | |

| Melting Point | 77-81 °C | |

| Boiling Point | 159-162 °C at 19 mmHg | |

| Solubility | Soluble in chloroform, acetone, toluene (B28343), and benzene. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the 4-nitrophenyl group. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon and the aromatic carbons. |

| Infrared (IR) | Strong absorption band characteristic of the chloroformate carbonyl group (C=O). |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the compound. |

Discovery and History of Synthesis

The history of this compound is intertwined with the evolution of safer and more efficient methods in organic synthesis. The initial preparations relied on the use of the highly toxic and hazardous reagent, phosgene (B1210022).

The Phosgene Route: A Hazardous Beginning

The traditional method for synthesizing this compound involves the direct reaction of 4-nitrophenol (B140041) with phosgene (COCl₂).[4] While effective, the extreme toxicity of phosgene gas necessitates stringent safety precautions and specialized equipment, making this route less desirable for widespread laboratory use.

A Japanese patent describes a method where p-nitrophenol is reacted with phosgene in the presence of an aromatic tertiary amine like N,N-diethylaniline in a solvent such as toluene.[5] This process can achieve high yields, with one example reporting a 96.6% yield.[5]

The Triphosgene (B27547) Route: A Safer Alternative

The development of bis(trichloromethyl) carbonate, commonly known as triphosgene, as a solid, safer alternative to phosgene marked a significant advancement in the synthesis of chloroformates. A Japanese patent details a robust and high-yield method for the production of this compound using triphosgene.[6][7] This process involves reacting 4-nitrophenol with triphosgene in the presence of a base.

Table 3: Comparison of Yields in the Triphosgene Synthesis of this compound [6]

| Base | Yield |

| Diethylaniline | 96% |

| Pyridine | 85% |

The triphosgene method offers a significant safety advantage by avoiding the handling of gaseous phosgene, making it the preferred method in modern synthetic chemistry.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and a common application of this compound.

Synthesis of this compound via the Triphosgene Route

This protocol is adapted from a method described in a Japanese patent.[6][7]

Materials:

-

4-Nitrophenol

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

Diethylaniline

-

Toluene

-

Cold water

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve bis(trichloromethyl) carbonate (0.4 mol) in toluene (3 L).

-

Cool the solution to 0 °C with stirring.

-

Slowly add diethylaniline (1.1 mol) dropwise over 60 minutes, maintaining the temperature at 0 °C.

-

Add 4-nitrophenol (1.0 mol) portion-wise over 60 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour at 0 °C.

-

Add cold water (1 L) to the reaction mixture and stir, then separate the aqueous layer.

-

Wash the organic layer again with cold water (1 L).

-

Remove the toluene under reduced pressure to obtain this compound.

This procedure has been reported to yield approximately 96% of the desired product.[6]

General Procedure for the Formation of a Carbamate (B1207046) using this compound

This protocol illustrates the use of 4-NPC to form a carbamate from a primary amine.

Materials:

-

Primary amine

-

This compound

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Key Applications in Drug Discovery and Development

This compound is a pivotal reagent in the synthesis of numerous pharmaceutical compounds. Its ability to facilitate the formation of stable carbamate and carbonate linkages is exploited in the construction of complex drug molecules.

Synthesis of Lenvatinib